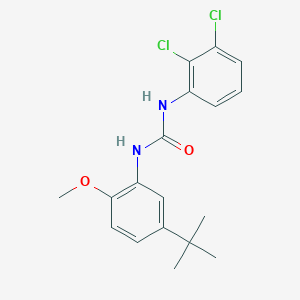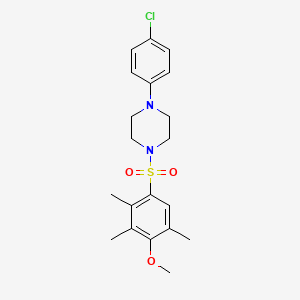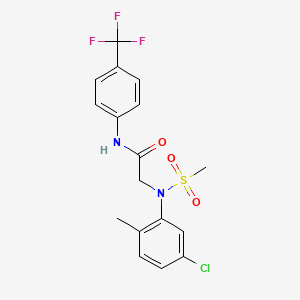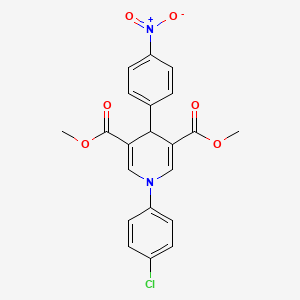![molecular formula C21H21BrN4O3S B3526596 4-BROMO-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B3526596.png)
4-BROMO-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE
Overview
Description
4-BROMO-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms. The compound is characterized by the presence of a bromine atom, a phenyl group, and a piperazine moiety substituted with a methylbenzenesulfonyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-BROMO-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Piperazine Substitution: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with an appropriate electrophile.
Sulfonylation: The methylbenzenesulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-BROMO-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with various aryl or vinyl groups using palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-BROMO-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of new heterocyclic compounds with potential biological activities.
Biology: It is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its binding affinity and specificity.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-BROMO-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: The compound may interact with cell surface or intracellular receptors, modulating their signaling pathways and affecting cellular responses.
DNA Intercalation: It can intercalate into DNA, disrupting the normal structure and function of the genetic material, leading to potential anticancer effects.
Comparison with Similar Compounds
4-BROMO-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE can be compared with similar compounds such as:
4-Bromophenyl Methyl Sulfone: This compound shares the bromophenyl and sulfonyl moieties but lacks the piperazine and pyridazine rings, resulting in different chemical and biological properties.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a piperazine moiety and a bromophenyl group but has a triazole ring instead of a pyridazine ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structure, which imparts unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-bromo-5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O3S/c1-16-7-9-18(10-8-16)30(28,29)25-13-11-24(12-14-25)19-15-23-26(21(27)20(19)22)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKVQUBWAPLKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3526527.png)
![methyl 4-ethyl-2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B3526535.png)
![ethyl 4-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3526540.png)

![methyl 2-[({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B3526553.png)

![1-(3-Acetylphenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B3526561.png)

![3-{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B3526586.png)
![ethyl 1-[(4-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B3526587.png)
![methyl 4-methyl-3-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B3526589.png)

